REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][OH:9].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1>C1(C)C=CC=CC=1.[O-2].[Mn+4].[O-2]>[Br:10][C:11]1[C:16]([C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[O:9])=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,3.4.5|
|
Name
|
(2-bromopyridine)-(2-chlorophenyl)-methanol
|
Quantity
|
392 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CO.BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat to
|
Type
|
TEMPERATURE
|
Details
|
a reflux
|
Type
|
FILTRATION
|
Details
|
filter through Celite®
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify by recrystalization from MTBE: heptane (2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1C(=O)C1=C(C=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 312.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |